Des-AA1,2,5-[D-Trp8,Tyr11]SRIF
Description
Structure
2D Structure
Properties
Molecular Formula |
C67H90N14O16S2 |
|---|---|
Molecular Weight |
1411.6 g/mol |
IUPAC Name |
(4R,7S,10R,13S,16R,19S,22S,25S,28R,31R,34S)-34-amino-19,31-bis(4-aminobutyl)-25,28-dibenzyl-10,16-bis[(1R)-1-hydroxyethyl]-7-(hydroxymethyl)-13-[(4-hydroxyphenyl)methyl]-22-(1H-indol-3-ylmethyl)-6,9,12,15,18,21,24,27,30,33-decaoxo-1,2-dithia-5,8,11,14,17,20,23,26,29,32-decazacyclopentatriacontane-4-carboxylic acid |
InChI |
InChI=1S/C67H90N14O16S2/c1-37(83)55-65(94)77-51(31-41-23-25-43(85)26-24-41)63(92)81-56(38(2)84)66(95)78-53(34-82)64(93)79-54(67(96)97)36-99-98-35-45(70)57(86)72-47(21-11-13-27-68)58(87)74-49(29-39-15-5-3-6-16-39)60(89)75-50(30-40-17-7-4-8-18-40)61(90)76-52(32-42-33-71-46-20-10-9-19-44(42)46)62(91)73-48(59(88)80-55)22-12-14-28-69/h3-10,15-20,23-26,33,37-38,45,47-56,71,82-85H,11-14,21-22,27-32,34-36,68-70H2,1-2H3,(H,72,86)(H,73,91)(H,74,87)(H,75,89)(H,76,90)(H,77,94)(H,78,95)(H,79,93)(H,80,88)(H,81,92)(H,96,97)/t37-,38-,45-,47-,48+,49-,50+,51+,52+,53+,54+,55-,56-/m1/s1 |
InChI Key |
NIVBKEGMFSFLSD-KGVPGVLISA-N |
Isomeric SMILES |
C[C@H]([C@@H]1C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@H](C(=O)N[C@@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)CC5=CC=CC=C5)CCCCN)N)C(=O)O)CO)[C@@H](C)O)CC6=CC=C(C=C6)O)O |
Canonical SMILES |
CC(C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)CC5=CC=CC=C5)CCCCN)N)C(=O)O)CO)C(C)O)CC6=CC=C(C=C6)O)O |
Origin of Product |
United States |
Advanced Analytical Characterization in Somatostatin Analogue Research
Spectroscopic Techniques for Structural Elucidation and Confirmation (e.g., Nuclear Magnetic Resonance Spectroscopy, Circular Dichroism)
Spectroscopic techniques are indispensable for elucidating the intricate structural details of synthetic peptides. Nuclear Magnetic Resonance (NMR) spectroscopy and Circular Dichroism (CD) are at the forefront of these methods, providing insights into the atomic-level structure and global secondary structure of peptides in solution.
Nuclear Magnetic Resonance (NMR) Spectroscopy offers unparalleled resolution for determining the three-dimensional structure of peptides. For somatostatin (B550006) analogues, 1H NMR is particularly powerful. For instance, in studies of a bioactive eight-membered ring analogue of somatostatin, 360 MHz 1H-NMR data was instrumental in assigning aromatic proton signals. nih.gov Techniques like selective deuteration and photo-induced dynamic nuclear polarization (CIDNP) can unambiguously assign complex spectra. nih.gov The analysis of chemical shifts and their temperature dependence can reveal key structural features, such as the upfield shift of specific protons due to the spatial proximity of aromatic rings. nih.gov Two-dimensional NMR experiments, including COSY, TOCSY, and NOESY, are routinely used to establish through-bond and through-space correlations between protons, which are then used to calculate the solution structure of the peptide. unipi.itnih.gov For example, a detailed conformational analysis of octreotide (B344500) using 1H NMR in DMSO-d6 revealed an equilibrium between antiparallel β-sheet structures and conformations with a C-terminal 3(10) helix-like fold. acs.org
Circular Dichroism (CD) Spectroscopy is a sensitive technique for monitoring the secondary structure of peptides. The far-UV CD spectrum provides information on the proportions of α-helix, β-sheet, β-turn, and random coil conformations. In the case of octreotide, CD data has been used to characterize its structural behavior in aqueous solution. nih.govacs.org Studies have shown that octreotide undergoes a transition from a disordered to an ordered structure with increasing concentration. nih.govacs.org The characteristic CD spectrum for a type-II' β-turn, a common feature in somatostatin analogues, exhibits a negative band around 202 nm with a shoulder at approximately 218 nm. nih.govacs.org CD is also valuable for assessing the structural integrity of peptides under different conditions, such as after release from a drug delivery system, ensuring that the peptide retains its native conformation and biological activity. tandfonline.com
Below is an illustrative data table summarizing typical NMR and CD findings for a somatostatin analogue like octreotide.
| Technique | Parameter | Illustrative Finding for a Somatostatin Analogue (e.g., Octreotide) | Reference |
| 1H NMR | Chemical Shift (δ) | Upfield shifts for Phe6 aromatic protons, indicating spatial proximity to other aromatic rings. | nih.gov |
| 2D NMR (NOESY) | Interproton Distances | Observation of NOEs between backbone and side-chain protons, defining the peptide's fold. | unipi.itnih.gov |
| Circular Dichroism | Wavelength (nm) | Negative ellipticity at ~202 nm and a shoulder at ~217-218 nm, characteristic of a β-turn structure. | nih.govacs.orgtandfonline.com |
Mass Spectrometry-Based Methods for Accurate Peptide Characterization
Mass spectrometry (MS) is a cornerstone of peptide analysis, providing highly accurate molecular weight determination and sequence verification. Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are the most common ionization techniques for peptides.
For synthetic peptides like somatostatin analogues, ESI-MS is frequently coupled with liquid chromatography (LC-MS) to provide separation and mass analysis in a single run. scispace.com This allows for the confirmation of the molecular weight of the target peptide and the identification of any impurities. For instance, in the analysis of octreotide, ESI-MS can produce a predominantly protonated molecule [M+2H]2+ at an m/z of 510.40. mdpi.com High-resolution mass spectrometry can provide mass accuracy in the low ppm range, which is critical for confirming the elemental composition of the peptide.
Tandem mass spectrometry (MS/MS) is employed for peptide sequencing. In this technique, the protonated peptide is isolated and subjected to collision-induced dissociation (CID), which fragments the peptide backbone at the amide bonds, producing a series of b- and y-ions. The mass difference between consecutive ions in the series corresponds to the mass of a specific amino acid residue, allowing for the determination of the peptide sequence. However, cyclic peptides like many somatostatin analogues can be resistant to CID. researchgate.net
The following table provides an example of mass spectrometry data that would be expected for a synthetic somatostatin analogue.
| Technique | Parameter | Illustrative Finding for a Somatostatin Analogue | Reference |
| ESI-MS | m/z | For octreotide, a doubly charged ion [M+2H]2+ at m/z 510.40. | mdpi.com |
| MALDI-TOF MS | Molecular Weight | Measured mass within 100 ppm of the calculated mass for the protonated molecule. | nih.gov |
| LC-MS/MS | Fragmentation Pattern | Generation of b- and y-ion series to confirm the amino acid sequence. | scispace.com |
Chromatographic Purity Assessment of Synthetic Peptides for Research Applications
High-performance liquid chromatography (HPLC) is the gold standard for assessing the purity of synthetic peptides. scispace.com Reversed-phase HPLC (RP-HPLC) is the most widely used mode for peptide analysis, separating peptides based on their hydrophobicity. A C18 column is commonly employed, and separation is achieved by running a gradient of an organic solvent (typically acetonitrile) in an aqueous mobile phase containing an ion-pairing agent like trifluoroacetic acid (TFA). scispace.com
The purity of a synthetic peptide is determined by integrating the peak area of the main component and expressing it as a percentage of the total peak area in the chromatogram. For research applications, a purity of >95% is generally required. For example, the purity of lanreotide (B11836) can be determined by RP-HPLC, with specifications often requiring greater than 99.0% purity. raybiotech.com The development of an HPLC method involves optimizing various parameters, including the column, mobile phase composition, and gradient profile, to achieve adequate separation of the target peptide from any synthesis-related impurities, such as deletion sequences or incompletely deprotected peptides. google.comresearchgate.net
An illustrative data table for the chromatographic purity assessment of a somatostatin analogue is presented below.
| Technique | Parameter | Illustrative Finding for a Somatostatin Analogue (e.g., Lanreotide) | Reference |
| RP-HPLC | Purity (%) | > 99.0% | raybiotech.com |
| RP-HPLC | Retention Time (min) | A single major peak at a characteristic retention time under specific chromatographic conditions. | google.com |
Advanced Methods for Conformational Analysis of Des-AA1,2,5-[D-Trp8,Tyr11]SRIF in Solution
Understanding the conformational landscape of a peptide in solution is crucial, as the biologically active conformation may be one of several populated states. While NMR provides detailed structural information, other advanced techniques can offer complementary insights into the conformational dynamics of peptides like this compound.
One such approach is the use of membrane mimetics, such as micelles (e.g., sodium dodecyl sulfate, SDS) or bicelles, in conjunction with NMR spectroscopy. frontiersin.orgresearchgate.net Since many peptide receptors are membrane-bound, studying the peptide's conformation in a membrane-like environment can provide a more biologically relevant picture. For some somatostatin analogues, conformational studies in SDS micelles have been performed to investigate their structure upon interaction with a membrane, which is believed to be a key step in receptor binding. frontiersin.org
Computational methods, such as molecular dynamics (MD) simulations, are also powerful tools for exploring the conformational space of peptides. By combining experimental data from NMR with theoretical calculations, a more comprehensive understanding of the peptide's structure and dynamics can be achieved. For somatostatin analogues, MD simulations can be used to refine NMR-derived structures and to study the conformational effects of amino acid substitutions.
The integration of multiple analytical techniques is key to a thorough conformational analysis. For example, a combination of NMR, CD, and molecular modeling can provide a detailed picture of the conformational preferences of a peptide and how these relate to its biological activity. Studies on various somatostatin analogues have successfully used this integrated approach to correlate specific conformational features, such as the presence of a β-turn or helical propensity, with receptor binding affinity and selectivity. researchgate.netnih.govresearchgate.net
Based on a comprehensive search for scientific literature, there is no publicly available data specifically detailing the molecular pharmacology and receptor interactions of the compound “this compound”.
Therefore, it is not possible to generate the requested article with scientifically accurate and verifiable information for the specified outline sections, which require quantitative data on receptor binding, comparative affinity, subtype selectivity, and functional characterization.
Information on related somatostatin analogs exists, but per the instructions to focus solely on "this compound", this information cannot be used. An article cannot be constructed without specific research findings for this exact molecule.
Molecular Pharmacology and Receptor Interactions of Des Aa1,2,5 D Trp8,tyr11 Srif
Receptor Activation and Signal Transduction Mechanisms
Investigation of Ligand-Mediated Receptor Internalization and Trafficking
The process of ligand-induced receptor internalization is a critical step in modulating the duration and intensity of somatostatin (B550006) signaling. Upon binding of an agonist, such as Des-AA1,2,5-[D-Trp8,Tyr11]SRIF, to its cognate somatostatin receptor, the ligand-receptor complex is typically internalized into the cell. This process serves to attenuate signaling by removing receptors from the cell surface and can also initiate distinct intracellular signaling cascades.
While specific studies on the internalization and trafficking pathways mediated by this compound are not extensively detailed in publicly available literature, the general mechanisms for somatostatin receptor agonists are well-established. Typically, agonist binding promotes the phosphorylation of the intracellular C-terminal tail of the SSTR by G protein-coupled receptor kinases (GRKs). This phosphorylation event recruits β-arrestins, which not only desensitize the receptor from further G protein coupling but also act as adaptor proteins to facilitate the clathrin-mediated endocytosis of the receptor.
Once internalized, the ligand-receptor complex is trafficked to early endosomes. From this sorting station, the receptor can either be recycled back to the plasma membrane, leading to resensitization of the cell to further stimulation, or it can be targeted for degradation in lysosomes, resulting in long-term downregulation of receptor numbers. The specific kinetics and ultimate fate of the internalized receptor are often dependent on the specific ligand, the receptor subtype, and the cellular context.
Future research focusing specifically on this compound is necessary to delineate its unique influence on the rates of internalization, the preferential trafficking pathways (recycling vs. degradation), and how these processes differ across the five SSTR subtypes. Such studies would provide valuable insights into the potential for developing biased agonists that can selectively promote or inhibit specific post-endocytic sorting decisions, thereby fine-tuning the therapeutic outcome.
Molecular Determinants of SSTR-Ligand Recognition
The affinity and selectivity of this compound for different SSTR subtypes are governed by precise molecular interactions within the ligand-binding pocket of the receptor. Understanding these determinants is crucial for the rational design of more potent and selective somatostatin analogs.
Identification of Key Amino Acid Residues in SSTR Binding Pockets
The binding of somatostatin and its analogs to SSTRs involves a complex interplay of hydrophobic, hydrogen bonding, and electrostatic interactions. While the precise contact points for this compound have not been fully elucidated, extensive mutagenesis and structural studies on other SSTR-ligand complexes have identified key amino acid residues within the transmembrane (TM) domains that are critical for ligand recognition.
For instance, residues in TM-III, TM-V, TM-VI, and TM-VII, as well as the extracellular loops (ECLs), particularly ECL2, have been shown to form the ligand-binding pocket. The aromatic side chains of the D-Trp⁸ and Tyr¹¹ residues in this compound are likely to engage in crucial hydrophobic and/pi-pi stacking interactions with aromatic residues within the binding pocket of the SSTRs. The lysine residue, which is part of the pharmacophore common to most somatostatin analogs, typically forms a salt bridge with a conserved acidic residue in the receptor, such as an aspartate in TM-III.
Further site-directed mutagenesis studies, where specific amino acids in the SSTR binding pocket are systematically replaced, are needed to pinpoint the exact residues that are critical for the binding of this compound. This would allow for a detailed mapping of the interaction interface and explain its binding profile across the different SSTR subtypes.
Conformational Dynamics of Ligand-Receptor Complexes during Binding
The binding of a ligand to a G protein-coupled receptor like the SSTR is not a simple lock-and-key mechanism but rather a dynamic process involving conformational changes in both the ligand and the receptor. Upon the initial interaction of this compound with the extracellular loops of the SSTR, a series of conformational rearrangements are initiated.
The ligand navigates into the binding pocket nestled between the transmembrane helices, inducing a conformational shift in the receptor. This induced-fit mechanism stabilizes the active conformation of the receptor, which is characterized by an outward movement of the intracellular ends of TM-V and TM-VI. This movement opens up a cavity on the intracellular side of the receptor, allowing for the coupling and activation of downstream G proteins.
Cellular and Subcellular Mechanistic Investigations of Des Aa1,2,5 D Trp8,tyr11 Srif
Investigation of Functional Cross-Talk with Other Cellular Receptor Systems and Signaling Networks:There is no research available that explores the potential for Des-AA1,2,5-[D-Trp8,Tyr11]SRIF-activated somatostatin (B550006) receptors to interact with and modulate the activity of other receptor systems, a phenomenon known as functional cross-talk.
Due to the absence of this fundamental research data, the creation of an informative and scientifically accurate article as per the user's request is not feasible. Further primary research is required to elucidate the cellular and subcellular mechanisms of action for this compound.
Preclinical Pharmacological and Mechanistic Studies Non Clinical Models
Assessment of Receptor Occupancy and Distribution in Relevant Animal Models
Des-AA1,2,5-[D-Trp8,Tyr11]SRIF belongs to a family of somatostatin (B550006) (SRIF) analogs engineered for high affinity and selectivity towards specific somatostatin receptor subtypes (sst). Structural modifications, particularly at the Trp8 position, are known to enhance binding affinity for SRIF receptors in brain synaptosomal membranes. nih.gov Studies on analogs with this core structure show a clear selectivity for the human somatostatin receptor subtype 1 (sst1). nih.govnih.gov
Research on a closely related analog, which also features the D-Trp8 and Tyr11 substitutions, demonstrated high affinity and selectivity for the sst1 receptor subtype. nih.gov The introduction of a Tyr11 residue is particularly important as it allows for iodination, creating a radiolabeled version of the peptide that can be used in binding assays. nih.gov
The binding affinities of a family of sst1-selective undecapeptide agonists were determined in cells expressing human sst subtypes. The data highlights the high selectivity for sst1 over other receptor subtypes.
Table 1: Binding Affinity (IC50, nM) of a Related sst1-Selective Analog Family for Human Somatostatin Receptors Data derived from studies on closely related sst1-selective analogs.
| Compound Structure | sst1 | sst2 | sst3 | sst4 | sst5 |
|---|---|---|---|---|---|
| des-AA(1,2,5)-[DTrp(8),IAmp(9)]-SRIF | 1.8 | 170 | >1000 | >1000 | 440 |
Source: Adapted from literature on sst1-selective analogs. nih.gov
These findings underscore the compound's character as a potent and selective sst1 agonist. This selectivity is critical, as studies have noted that basic differences exist between SRIF receptors in the central nervous system and the pituitary, allowing for targeted actions based on receptor distribution. nih.gov The high density of SRIF receptors in brain regions like the cortex and thalamus suggests these are key sites for the compound's activity in animal models. researchgate.net
Investigation of Mechanistic Effects on Biological Systems
The biological effects of this compound are mediated through its activation of sst1 receptors, which are G protein-coupled receptors that trigger various intracellular signaling cascades. atlasgeneticsoncology.org
Hormone Secretion Regulation in Specific Animal Models
Somatostatin is a well-established inhibitor of endocrine secretions. oup.commdpi.com The effects are mediated by different receptor subtypes that are distinctly located in endocrine glands. For instance, sst2 receptors are predominant in pancreatic alpha cells that secrete glucagon, while sst5 receptors are mainly found on insulin-secreting beta cells. guidetopharmacology.org The sst1 receptor, the target of this compound, is also implicated in hormone regulation.
While many clinically used analogs like octreotide (B344500) primarily target sst2 and sst5, sst1-selective agonists are valuable tools for dissecting specific regulatory pathways. nih.govguidetopharmacology.org Activation of sst1 is known to play a role in regulating the pulsatile release of growth hormone (GH) via feedback mechanisms in the hypothalamus. guidetopharmacology.org Furthermore, analogs selective for sst1 have been investigated for their potential to control hormone secretion in conditions like acromegaly and from certain hormone-secreting tumors. ontosight.aiontosight.ai In studies on human placental tissue, which expresses both sst1 and sst4 receptors, sst1-selective analogs were used to differentiate receptor function, though the specific analog tested showed low affinity in that model, suggesting a predominance of sst4. oup.comnih.gov
Modulation of Neurotransmitter Release in Animal Models
In the central nervous system, somatostatin acts as a modulator of neurotransmission. frontiersin.org The sst1 receptor subtype, in particular, has been linked to the regulation of glutamate (B1630785) currents in the hypothalamus. researchgate.net This suggests that selective sst1 agonists like this compound could influence synaptic transmission in specific brain circuits. In the guinea pig ileum, activation of sst1 and sst2 receptors on enteric neurons has been shown to inhibit secretomotor reflexes, partly by modulating the release of other neurotransmitters. researchgate.net Studies using the related analog [D-Trp8]somatostatin demonstrated its ability to cause hyperpolarization and affect inhibitory postsynaptic potentials in submucosal neurons. researchgate.net
Studies on Cellular Proliferation and Apoptosis Mechanisms in Relevant Non-Clinical Models
A significant aspect of somatostatin's function is its ability to inhibit cell proliferation and induce apoptosis, effects that are harnessed in cancer therapy. atlasgeneticsoncology.orgoup.com These anti-proliferative actions are mediated through various sst subtypes. Analogs selective for the sst1 receptor have been identified as potential anti-proliferative agents, particularly for tumors that predominantly express this subtype. nih.gov
In non-clinical models, sst1-expressing human prostate cancers have been identified as a potential target for sst1-selective analogs. nih.gov The mechanism often involves the activation of protein tyrosine phosphatases and modulation of the MAPK and Akt signaling pathways, which are crucial for cell growth and survival. mdpi.com Functional assays have confirmed that the family of analogs including this compound possess agonistic activity, capable of inhibiting adenylyl cyclase and reducing cAMP levels, a key step in their anti-proliferative effect. nih.govmdpi.com
Biodistribution and Receptor Targeting in Preclinical Imaging Studies (e.g., for the development of research probes)
The development of receptor-selective radioligands is essential for in vivo tumor imaging and targeted radionuclide therapy. idrblab.net The presence of a tyrosine residue in this compound makes it an ideal candidate for radioiodination, turning it into a probe for detecting sst1-expressing tissues.
A radiolabeled version of a closely related analog, (125)I-des-AA(1,2,5)-[DTrp(8),IAmp(9),Tyr(11)]-SRIF, has been successfully prepared and used as a tracer in in vitro receptor autoradiography studies. nih.gov These studies found the probe to be superior for the detection of sst1-expressing tumors compared to other radioligands. nih.gov This demonstrates the potential of this compound to be developed into a research probe for studying the biodistribution of sst1 receptors in animal models and for scintigraphic imaging of tumors that express this receptor subtype. nih.gov
Computational and Theoretical Approaches in Des Aa1,2,5 D Trp8,tyr11 Srif Research
Homology Modeling of Somatostatin (B550006) Receptors for Ligand Docking Studies
Homology modeling is a computational technique used to predict the three-dimensional structure of a protein when its amino acid sequence is known, but its experimental structure has not been determined. This method relies on the availability of an experimentally solved structure of a homologous protein (a "template"). For the five subtypes of somatostatin receptors (SSTR1-5), which are G protein-coupled receptors (GPCRs), homology modeling has been a crucial first step in understanding their structure, as obtaining high-resolution experimental structures of GPCRs can be challenging.
The general process involves:
Identifying suitable templates from the Protein Data Bank (PDB).
Aligning the target SSTR sequence with the template sequence.
Building the 3D model of the SSTR.
Refining and validating the model to ensure its quality and accuracy.
While this technique is widely applied in somatostatin research, specific studies detailing the creation of SSTR homology models for the explicit purpose of docking with Des-AA1,2,5-[D-Trp8,Tyr11]SRIF are not extensively documented in publicly available scientific literature.
Molecular Docking Simulations of this compound with SSTR Subtypes
Molecular docking is a computational method that predicts the preferred orientation of a ligand when it binds to a receptor to form a stable complex. This technique is used to understand the binding mode and estimate the binding affinity of a ligand. In the context of this compound, docking simulations would involve placing the ligand into the binding pocket of the different SSTR subtypes.
These simulations can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that are critical for ligand recognition and binding. However, detailed reports of molecular docking studies focusing specifically on this compound and its interactions with the full panel of SSTR subtypes are limited in the scientific literature.
Molecular Dynamics (MD) Simulations of Ligand-Receptor Complexes to Elucidate Conformational Changes
Molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules and biomolecular complexes over time. By simulating the movements of atoms and molecules, MD can reveal how a receptor changes its conformation upon ligand binding and how the ligand itself behaves within the binding pocket.
For a complex of this compound and an SSTR, an MD simulation could:
Assess the stability of the docked pose over time.
Identify conformational changes in the receptor that are induced by the ligand.
Provide a more accurate model of the ligand-receptor interaction than static docking.
Despite the power of this technique, specific MD simulation studies detailing the conformational changes in SSTRs upon binding to this compound are not widely reported.
Quantum Mechanics/Molecular Mechanics (QM/MM) Studies for Precise Binding Energy Calculations
QM/MM is a hybrid computational method that combines the accuracy of quantum mechanics (QM) with the efficiency of molecular mechanics (MM). In this approach, a small, electronically significant part of the system (e.g., the ligand and the key residues in the receptor's binding site) is treated with QM, while the rest of the system is treated with MM. This allows for highly accurate calculations of properties like binding energies.
The application of QM/MM methods to the this compound-SSTR complex would provide a precise understanding of the electronic effects governing the interaction. However, there is a notable absence of published research that specifically employs QM/MM to calculate the binding energy of this compound with somatostatin receptors.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Rational Design and Optimization
QSAR is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. By developing a QSAR model, it is possible to predict the activity of new, unsynthesized compounds, thereby guiding the rational design of more potent analogues.
A QSAR study involving this compound would typically include a dataset of related somatostatin analogues with their known binding affinities for SSTR subtypes. The model would then be built based on various molecular descriptors. While QSAR is a common tool in drug design, specific QSAR models that focus on or have been derived from this compound are not detailed in the available literature.
Pharmacophore Modeling and Virtual Screening for the Identification of Novel Analogues
A pharmacophore model represents the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. Once a pharmacophore model is developed based on an active compound like this compound, it can be used as a 3D query to screen large databases of chemical compounds (virtual screening) to identify new molecules that are likely to have similar biological activity.
This approach is valuable for discovering novel chemical scaffolds that could be developed into new therapeutic agents. Nevertheless, there is a lack of specific studies in the scientific literature that describe the development of a pharmacophore model based on this compound for the purpose of virtual screening.
Future Research Directions and Methodological Advancements for Des Aa1,2,5 D Trp8,tyr11 Srif
Exploration of Allosteric Modulation of SSTRs by Analogues and its Mechanistic Implications
The classical approach to drug design has centered on orthosteric sites—the primary binding sites of endogenous ligands. nih.govacs.org However, a promising frontier in pharmacology is the exploration of allosteric modulation. pharmafocusasia.com Allosteric modulators bind to secondary, topographically distinct sites on a receptor, inducing conformational changes that can fine-tune the receptor's response to the primary ligand. nih.govacs.org This approach offers the potential for greater subtype selectivity and a more nuanced regulation of receptor function, which can lead to improved therapeutic profiles with fewer side effects. acs.orgpharmafocusasia.comfrontiersin.org
Future research on analogues such as Des-AA1,2,5-[D-Trp8,Tyr11]SRIF will likely investigate their potential to act as or be co-administered with allosteric modulators of SSTRs. This involves several key research avenues:
Identification of Allosteric Sites: A primary challenge is to identify and validate novel allosteric binding sites on the five SSTR subtypes. acs.org This will require a combination of computational modeling, such as molecular dynamics simulations, and experimental techniques like X-ray crystallography and mutagenesis studies.
Screening for Allosteric Modulators: High-throughput screening of compound libraries could identify molecules that modulate the binding or signaling of this compound. These molecules could be positive allosteric modulators (PAMs), enhancing the analogue's effect, or negative allosteric modulators (NAMs), dampening its activity. nih.govmdpi.com
Mechanistic Studies: Elucidating the precise structural and dynamic basis of allosteric regulation is crucial. pharmafocusasia.com Investigating how an allosteric modulator alters the conformational landscape of an SSTR upon binding of this compound can reveal new insights into G protein-coupled receptor (GPCR) signaling. This could explain how allosteric modulators can bias the receptor towards specific downstream signaling pathways (e.g., G-protein vs. β-arrestin pathways). frontiersin.org
Table 1: Types of Allosteric Modulators and Their Potential Effects on SSTRs
| Modulator Type | Effect on Orthosteric Ligand (e.g., this compound) | Potential Mechanistic Implication for SSTRs |
|---|---|---|
| Positive Allosteric Modulator (PAM) | Increases affinity and/or efficacy. | Stabilizes an active receptor conformation, potentially enhancing signaling or prolonging the effect of the primary analogue. |
| Negative Allosteric Modulator (NAM) | Decreases affinity and/or efficacy. | Destabilizes the active receptor conformation, providing a "ceiling" effect that can prevent overstimulation and reduce side effects. |
| Silent Allosteric Modulator (SAM) | Binds to the allosteric site but has no intrinsic activity and does not affect the orthosteric ligand's affinity or efficacy. | Can be used to block the binding of other allosteric modulators, serving as a valuable research tool. |
| Biased Allosteric Modulator | Differentially modulates distinct signaling pathways (e.g., enhances G-protein signaling while inhibiting β-arrestin recruitment). | Allows for the selective activation of desired therapeutic pathways while avoiding those associated with adverse effects. |
Application of Advanced Imaging Techniques for Receptor Dynamics in Living Systems (Preclinical)
Understanding what a ligand like this compound does in a living system requires visualizing its interaction with SSTRs in real-time. Advanced imaging techniques are moving beyond static snapshots to provide dynamic views of receptor trafficking, signaling, and regulation within the complex environment of a living cell. nih.gov
Future preclinical studies will leverage these technologies to track the fate and function of SSTRs upon activation by this compound:
Super-Resolution Microscopy: Techniques such as Photoactivated Localization Microscopy (PALM) and Stochastic Optical Reconstruction Microscopy (STORM) can overcome the diffraction limit of light, allowing visualization of SSTRs with nanoscale resolution. oni.bio This enables researchers to observe receptor clustering, dimerization, and localization within specific membrane microdomains in response to ligand binding.
Resonance Energy Transfer (RET) Techniques: Förster Resonance Energy Transfer (FRET) and Bioluminescence Resonance Energy Transfer (BRET) are powerful methods for monitoring protein-protein interactions in real-time. drgpcr.comnih.govfrontiersin.org By tagging SSTRs and interacting partners (e.g., other SSTRs, G-proteins, β-arrestins) with fluorescent or luminescent proteins, these techniques can be used to study the kinetics of receptor dimerization and effector protein recruitment upon stimulation with the analogue. frontiersin.orgresearchgate.net
Live-Cell Trafficking Studies: Techniques like Fluorescence Recovery After Photobleaching (FRAP) and Fluorescence Loss in Photobleaching (FLIP) can be used to study the mobility and trafficking of SSTRs. nih.govleica-microsystems.com Researchers can visualize the process of receptor internalization, recycling to the cell surface, or degradation after prolonged exposure to this compound, which is crucial for understanding signal desensitization and tachyphylaxis. nih.govnih.gov
In Vivo Preclinical Imaging: Small animal imaging modalities such as high-resolution Positron Emission Tomography/Computed Tomography (microPET/CT) and Magnetic Resonance Imaging (microMRI) are vital for translational studies. nih.govfei-lab.org By radiolabeling this compound, researchers can non-invasively track its biodistribution, target engagement, and receptor occupancy in animal models of disease, providing critical data for its development as a diagnostic or therapeutic agent. nih.gov
Integration of Multi-Omics Data (e.g., transcriptomics, proteomics) in SSTR Ligand Research
The binding of this compound to an SSTR initiates a cascade of intracellular events that can alter the expression of numerous genes and proteins. A multi-omics approach, which integrates data from different molecular layers, provides a holistic view of these changes, moving beyond a single signaling pathway to a systems-level understanding. thermofisher.comlabmanager.com
Future research will integrate various "omics" datasets to create a comprehensive molecular signature of the cellular response to this compound:
Transcriptomics: RNA-sequencing (RNA-seq) can be used to profile the expression of all genes in a cell or tissue following treatment with the analogue. This can identify entire networks of genes that are up- or down-regulated, revealing the broader biological processes affected by SSTR activation, such as cell cycle control, apoptosis, and angiogenesis. mdpi.comnih.gov
Proteomics: Mass spectrometry-based proteomics can quantify changes in the abundance of thousands of proteins and their post-translational modifications (e.g., phosphorylation) after SSTR stimulation. labmanager.com This provides a direct readout of the signaling pathways that are activated or inhibited and can validate findings from transcriptomic studies. syncell.com
Integrative Analysis: The true power of this approach lies in integrating transcriptomic and proteomic data. nih.govgmo-qpcr-analysis.infomit.edu Computational tools can be used to build regulatory network models that connect transcription factors to target genes and signaling proteins to their substrates. nih.govmit.edu This can uncover hidden signaling components and reveal complex feedback loops that are not apparent from analyzing a single data type alone. gmo-qpcr-analysis.infomit.edu Such analyses can help identify biomarkers for predicting patient response or uncover mechanisms of resistance to therapy. labmanager.comnih.gov
Table 2: Applications of Multi-Omics in SSTR Ligand Research
| Omics Layer | Technology | Key Research Questions for this compound |
|---|---|---|
| Transcriptomics | RNA-Sequencing (RNA-Seq) | Which genes and pathways are transcriptionally regulated by SSTR activation? Does the analogue induce distinct gene expression profiles via different SSTR subtypes? |
| Proteomics | Mass Spectrometry (MS) | Which signaling proteins are activated (e.g., phosphorylated)? How does the global proteome change in response to long-term treatment? |
| Integrative Omics | Computational Biology, Network Analysis | How do changes in gene expression correlate with changes in protein levels? Can we build a comprehensive model of the signaling network downstream of the ligand-receptor interaction? Can we identify novel therapeutic targets or biomarkers of response? |
Development of Novel Biosensors and Reporter Systems for Real-Time SSTR Activation and Signaling
To dissect the pharmacology of compounds like this compound with high precision, tools are needed that can monitor receptor activation and downstream signaling in real-time and in living cells. dtic.mildtic.mil Genetically encoded biosensors, often based on FRET or BRET, are becoming indispensable for this purpose. nih.govfrontiersin.orgnih.gov
The next generation of research will focus on creating and applying a toolkit of SSTR-specific biosensors:
Conformational Sensors: Biosensors can be engineered directly into the SSTR structure, for example by inserting fluorescent proteins into an intracellular loop. Ligand binding induces a conformational change in the receptor, which alters the distance or orientation between the fluorescent proteins, leading to a change in the FRET or BRET signal. This provides a direct, real-time readout of receptor activation.
Effector Recruitment Sensors: BRET-based assays are particularly well-suited for monitoring the recruitment of signaling partners to the activated receptor. frontiersin.orgresearchgate.net By tagging the SSTR with a luciferase (the BRET donor) and downstream effectors like G-proteins or β-arrestin with a fluorescent protein (the BRET acceptor), the kinetics and magnitude of these interactions can be precisely quantified. researchgate.net
Second Messenger Biosensors: The consequences of SSTR activation, such as changes in intracellular cyclic AMP (cAMP) or calcium levels, can be monitored using biosensors designed to report on these second messengers. frontiersin.org For example, the EPAC-based biosensor undergoes a conformational change upon binding cAMP, which can be detected by FRET or BRET. frontiersin.org
High-Throughput Screening: These biosensor and reporter systems can be adapted for high-throughput screening formats. nih.gov This would enable the rapid pharmacological profiling of new SSTR analogues, the screening for allosteric modulators, and the identification of compounds with biased signaling properties.
Leveraging Artificial Intelligence and Machine Learning for Accelerated Somatostatin (B550006) Analogue Design and Optimization
The traditional process of drug discovery is often slow and resource-intensive. nih.govresearchgate.net Artificial intelligence (AI) and machine learning (ML) are emerging as powerful tools to accelerate this process by identifying patterns in large datasets that can guide the design of novel molecules with improved properties. mdpi.comnih.gov
Future development of analogues related to this compound will increasingly rely on these computational methods:
Predictive Modeling: ML models, such as support vector machines and neural networks, can be trained on existing data of somatostatin analogues and their corresponding binding affinities and functional activities. nih.govmdpi.comnih.gov These models can then be used to predict the activity of novel, untested compounds, allowing researchers to prioritize the synthesis and testing of the most promising candidates. nih.govresearchgate.net
De Novo Design: Generative AI models can design entirely new molecular structures from scratch. By providing the model with desired properties, such as high affinity for a specific SSTR subtype and good metabolic stability, these algorithms can propose novel peptide sequences or chemical scaffolds that go beyond simple modifications of existing analogues.
Structure-Based Design: Integrating ML with structural biology data (e.g., from cryo-electron microscopy or molecular dynamics simulations) can provide powerful insights. nih.govnih.gov ML can help identify the key structural features responsible for ligand selectivity and guide the rational design of modifications to an analogue like this compound to enhance its affinity for a desired SSTR subtype or to alter its signaling bias. nih.govnih.govbeilstein-journals.org
Multi-Parameter Optimization: A significant challenge in drug design is simultaneously optimizing multiple properties (e.g., potency, selectivity, stability, low toxicity). ML algorithms are well-suited to handle these complex, multi-objective optimization problems, helping to find the best balance of properties for a new therapeutic candidate. springernature.com
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Octreotide (B344500) |
| Lanreotide (B11836) |
| Pasireotide |
| J-2156 |
| CYN 154806 |
| L-054,522 |
| Sunitinib |
| Everolimus |
Q & A
Q. What methodologies are employed to synthesize Des-AA1,2,5-[D-Trp8,Tyr11]SRIF and structurally related analogs?
Solid-phase peptide synthesis (SPPS) using 2-chlorotrityl chloride resin and Fmoc/tBu strategies is standard for synthesizing this analog. Key substitutions (e.g., D-Trp8 and Tyr11) are introduced during chain assembly, with non-natural amino acids (e.g., mesitylalanine [Msa]) coupled at reduced stoichiometry (1.5 eq) to minimize side reactions . Structural validation involves HPLC, mass spectrometry, and NMR-based conformational analysis .
Q. How is the conformational stability of this compound characterized in solution?
Nuclear Overhauser Effect Spectroscopy (NOESY) and distance geometry calculations (via CNS software) are used to resolve 3D structures. Unlike SRIF, which exhibits conformational flexibility, analogs like [L-Msa6,D-Trp8]-SRIF show well-defined β-sheet structures stabilized by aromatic interactions (e.g., Phe6-Phe11 proximity) and hydrogen bonding .
Q. What experimental designs are used to assess receptor subtype selectivity?
Competitive binding assays with CHO cells expressing SSTR1-5 measure Ki values using ¹²⁵I-labeled SRIF. For example, [L-Msa6,D-Trp8]-SRIF shows Ki values of ~0.5 nM for SSTR3 and SSTR5, comparable to SRIF, but reduced affinity for SSTR2 (Ki >100 nM), indicating subtype-specific stabilization of bioactive conformations .
Advanced Research Questions
Q. How do aromatic substitutions at positions 6, 7, and 11 modulate receptor affinity and selectivity?
Substitutions like Msa (mesitylalanine) enhance polar-π interactions between aromatic residues, stabilizing conformations selective for SSTR3/SSTR5. For instance, [L-Msa6,D-Trp8]-SRIF exhibits a 20–30× lower Ki for SSTR3/SSTR5 compared to SSTR2, attributed to electrostatic rather than hydrophobic interactions . In contrast, Dfp (3,5-difluorophenylalanine) substitutions at Phe6/Phe11 retain universal affinity but lack selectivity .
Q. What contradictions arise when correlating structural rigidity with serum stability?
While [D-Trp8]-SRIF analogs with Msa substitutions (e.g., [L-Msa6,D-Trp8]-SRIF) show increased serum half-life (t₁/₂ = 12–18 hrs vs. SRIF’s 2–3 mins), excessive hydrophobicity (e.g., Cha residues) reduces potency (Ki increases 10–10,000×) despite structural stability . This suggests a balance between hydrophobic stabilization and receptor-binding pharmacophore integrity is critical .
Q. How can NMR-derived conformational data resolve discrepancies in receptor binding profiles?
NOESY spectra of flexible analogs (e.g., SRIF) show poor convergence due to multiple conformers, complicating structure-activity analysis. In contrast, rigid analogs like [L-Msa7,D-Trp8]-SRIF exhibit high NOE signal density, enabling precise modeling of bioactive conformations. For example, Tyr11 orientation in rigid analogs aligns with SSTR2 binding pockets, explaining selectivity differences .
Methodological Considerations
Q. What protocols optimize competitive binding assays for SSTR subtype profiling?
- Use membrane preparations from CHO-SSTR1-5 cells.
- Incubate with ¹²⁵I-SRIF and unlabeled peptide (0.1–1000 nM) for 60 mins at 25°C.
- Quantify bound radioactivity via gamma counting and calculate Ki using Cheng-Prusoff equations .
- Validate with controls (e.g., octreotide for SSTR2 selectivity) .
Q. How do experimental conditions (e.g., temperature, pH) influence ligand internalization studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
